Ochotensine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1S)-7-methoxy-2-methyl-6'-methylidenespiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6-ol |
InChI |
InChI=1S/C21H21NO4/c1-12-14-4-5-18-20(26-11-25-18)15(14)10-21(12)16-9-19(24-3)17(23)8-13(16)6-7-22(21)2/h4-5,8-9,23H,1,6-7,10-11H2,2-3H3/t21-/m0/s1 |
InChI Key |
MDAWGFZRYVVBAS-NRFANRHFSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@]13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Methodologies for Structure Determination
A multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) was instrumental in establishing the fundamental structure of ochotensine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, proved to be indispensable in elucidating the structure of this compound rsc.orgsci-hub.selibretexts.orgorgchemboulder.com. Analysis of ¹H NMR spectra, especially at higher field strengths (60 and 100 MHz), allowed for the identification of key structural features. Signals corresponding to the two O-methyl groups, the N-methyl group, and the methylenedioxy protons were readily discernible rsc.org. The presence of specific proton environments, such as those in allylic or benzylic positions, were also inferred from their characteristic chemical shifts, typically found in the 1.6-2.5 ppm and 1.8-2.5 ppm ranges, respectively libretexts.orgoregonstate.edu. ¹³C NMR provided complementary information, with characteristic signals for various carbon environments, including those in aromatic rings (125-170 ppm), alkene carbons (115-160 ppm), and carbons bearing oxygen (60-80 ppm) oregonstate.edulibretexts.org. The analysis of coupling patterns and chemical shifts enabled the assignment of protons and carbons to specific positions within the molecule, contributing significantly to the proposed structure rsc.orgsci-hub.semcmaster.ca.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) spectroscopy was employed to identify functional groups present in this compound rsc.orgvscht.cz. Characteristic absorption bands, such as those for C-H stretching (around 3000 cm⁻¹) and C=C stretching (around 1600-1680 cm⁻¹), provided initial structural clues vscht.czcdnsciencepub.comcdnsciencepub.com. The presence of specific functional groups, like hydroxyl or carbonyl groups, would also manifest in distinct IR absorption patterns vscht.cz. Ultraviolet-Visible (UV-Vis) spectroscopy was utilized to probe the electronic transitions within the molecule, particularly those involving conjugated π-systems. Shifts in UV absorption maxima upon addition of alkali suggested the presence of phenolic hydroxyl groups or other structural elements susceptible to deprotonation rsc.orgoregonstate.edu.
X-ray Crystallographic Analysis for Absolute Stereochemistry
The definitive confirmation of this compound's structure, including its absolute stereochemistry, was achieved through X-ray crystallographic analysis of its methiodide salt rsc.orgchemguide.co.uk. Crystals of this compound methiodide were found to be tetragonal, with specific unit cell dimensions and space group assignments (P4₁2₁2 or P4₃2₁2) rsc.orgrsc.org. The detailed analysis of the diffraction pattern, obtained using Cu-Kα radiation, allowed for the precise determination of atomic positions. Refinement of positional and thermal parameters, with a final R-factor of 0.11, unequivocally established the molecular structure of this compound and its O-methyl ether, ochotensimine rsc.orgchemguide.co.uk. X-ray crystallography is a cornerstone technique for determining absolute stereochemistry, especially when employing methods that account for anomalous scattering, allowing for the assignment of configurations even in molecules composed primarily of lighter atoms rug.nlamanote.comanton-paar.comresearchgate.net.
Chiroptical Properties and Stereochemical Assignment
This compound is an optically active compound, with its stereochemistry denoted as (S)-configuration rsc.org. Chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are powerful tools for assigning absolute configurations, particularly when correlated with theoretical calculations ontosight.aicdnsciencepub.comvbcop.orgrsc.orgfrontiersin.org. While specific ORD or CD spectra for this compound are not detailed in the provided snippets, the general principles indicate that these techniques measure the differential absorption of left and right circularly polarized light by chiral molecules. This differential absorption generates characteristic spectral patterns that can be compared to theoretical predictions or known standards to confirm stereochemical assignments cdnsciencepub.comvbcop.orgfrontiersin.orgbitesizebio.com. The optical activity of this compound, measured by specific rotation, provides direct evidence of its chiral nature and is a fundamental property used in its characterization vbcop.orgwikipedia.org.
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution of Ochotensine
This compound has been identified as an alkaloid present in plants belonging to the Corydalis genus. Specifically, it has been isolated from:
Corydalis solida (L.) Clairv.: This species, commonly known as fumewort or bird-in-a-bush, is native to moist, shady habitats in northern Europe and Asia wikipedia.org. Its native range extends across Europe to Central Asia and Northwest Africa kew.org. It has also been introduced and naturalized in parts of North America, including Connecticut, Massachusetts, New York, and Vermont nativeplanttrust.orgnatureserve.org. Corydalis solida is a spring ephemeral, characterized by its foliage appearing in spring and dying back to its tuberous rootstock in summer wikipedia.orgpicturethisai.com.
Corydalis ochotensis Turcz.: This species is native to East Siberia, North China, Manchuria, Korea, and Japan hortipedia.comkew.org. Its range also includes parts of Eastern Asia hortipedia.comkew.org. Corydalis ochotensis is described as a biennial plant that grows primarily in temperate biomes kew.org.
Table 1: Botanical Sources of this compound
| Plant Species | Common Name(s) | Native Range |
| Corydalis solida | Fumewort, Bird-in-a-bush | Northern Europe, Asia; introduced in North America (e.g., New England) wikipedia.orgkew.orgnativeplanttrust.org |
| Corydalis ochotensis | (Japanese: Tsuru ki-keman) | East Siberia, North China, Manchuria, Korea, Japan, Eastern Asia hortipedia.comkew.orgkew.org |
Extraction Techniques for Natural Product Isolation
The isolation of natural products, including alkaloids like this compound, typically begins with extraction from the plant material. Various methods are employed to efficiently extract these compounds, aiming for high yields and minimal degradation.
Conventional Solvent Extraction: Traditional methods involve using solvents to dissolve target compounds from the raw plant material. Techniques such as maceration (soaking plant material in a solvent), percolation (passing solvent through packed plant material), decoction (boiling plant material in water for water-soluble compounds), and Soxhlet extraction (continuous extraction using hot solvent) are commonly used nativeplanttrust.orghortipedia.comkew.org. These methods can be time-, solvent-, and energy-intensive kew.org.
Modern Extraction Techniques: To improve efficiency and reduce extraction times, advanced techniques have been developed. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) nativeplanttrust.orghortipedia.comkew.org. UAE uses ultrasonic waves to disrupt cells and enhance solvent penetration, while MAE uses microwave energy to heat the solvent and plant material. SFE utilizes supercritical fluids, such as carbon dioxide, under controlled temperature and pressure to extract compounds, often yielding extracts with high purity and minimal solvent residues kew.orgbiglobe.ne.jp.
While specific details of the initial crude extraction for this compound are not extensively detailed in the provided snippets, it is understood that samples were isolated from the aforementioned Corydalis species.
Chromatographic Separation Strategies for Purification
Following extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying the target compounds, such as this compound, based on their differing physical and chemical properties.
General Chromatographic Methods: A wide array of chromatographic techniques are utilized for the purification of natural products. These include:
Column Chromatography: A fundamental technique where the extract is passed through a stationary phase (e.g., silica (B1680970) gel, alumina) packed in a column, with separation occurring based on differential adsorption or partitioning hortipedia.combiglobe.ne.jp.
High-Performance Liquid Chromatography (HPLC): A more advanced and efficient method that uses high pressure to force the mobile phase through a column packed with a fine stationary phase. HPLC is widely used for both analytical and preparative purposes, allowing for the separation and quantification of individual compounds kew.orgnativeplanttrust.orghortipedia.comkew.orgbiglobe.ne.jp.
Thin-Layer Chromatography (TLC): A rapid, cost-effective technique often used for qualitative analysis and preliminary separation of natural product extracts nativeplanttrust.orgbiglobe.ne.jp.
Solid Phase Extraction (SPE): A chromatographic technique used for extracting and purifying natural products from complex samples by selectively retaining target compounds on a sorbent bed kew.orgbiglobe.ne.jp.
High Speed Counter Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, reducing irreversible adsorption and sample loss kew.org.
Purification of this compound: In the context of this compound isolation, purification has been achieved through crystallization. Crystallization is a technique that separates compounds based on their solubility and ability to form ordered crystalline structures. Hyphenated techniques, such as LC-MS (Liquid Chromatography-Mass Spectrometry) or LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), are also employed for simultaneous separation and identification of constituents hortipedia.comkew.org.
Biosynthetic Pathways and Precursor Incorporation Studies
Elucidation of Metabolic Precursors
The general biosynthetic route for isoquinoline (B145761) alkaloids commences with the essential amino acids tyrosine or phenylalanine thieme-connect.comkegg.jpgenome.jp. These amino acids undergo decarboxylation to form phenethylamine (B48288) derivatives, which then serve as building blocks for the isoquinoline ring system thieme-connect.com.
Specifically, tyrosine is a primary precursor for many isoquinoline alkaloids nih.gov. It is converted via dihydroxyphenylalanine (L-DOPA) to dopamine (B1211576), a crucial intermediate kegg.jpgenome.jpnih.govvt.edu. Dopamine, often in conjunction with an aldehyde derived from tyrosine, such as 4-hydroxyphenylacetaldehyde, initiates the formation of benzylisoquinoline skeletons like reticuline (B1680550) kegg.jpgenome.jp.
Research into Ochotensine and related compounds has indicated that methionine may serve as a precursor, potentially contributing methyl groups via methylation reactions, a common modification in alkaloid biosynthesis nih.govvt.edu. While tyrosine is a fundamental precursor for the isoquinoline core, studies have suggested it might act as a less specific precursor in certain labeling experiments compared to methionine in the context of this compound biosynthesis gay.solutions.
Table 1: Key Precursors in Isoquinoline Alkaloid Biosynthesis
| Precursor Amino Acid | Derived Intermediate(s) | Role in Biosynthesis | Associated Alkaloid Classes / Examples |
| Tyrosine | Dopamine, L-DOPA | Forms the phenethylamine backbone and isoquinoline ring. | Benzylisoquinolines, Spirobenzylisoquinolines (including this compound) |
| Phenylalanine | Tyrosine | Converted to tyrosine, which then enters the pathway. | General Isoquinoline Alkaloids |
| Methionine | S-Adenosylmethionine | Methyl group donor for O-methylation and N-methylation. | Many alkaloids, including potentially this compound |
Isotopic Labeling Experiments in Biosynthetic Pathway Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms within a molecule through chemical reactions or biological pathways wikipedia.orgthermofisher.com. By substituting specific atoms with their isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of these labeled atoms into the final product. Detection methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then employed to identify the location and extent of isotopic enrichment nih.govwikipedia.orgckisotopes.com.
In studies investigating the biosynthesis of this compound, isotopic labeling experiments have provided insights into precursor utilization. As mentioned previously, these studies have suggested that methionine can be a relatively specific precursor, while tyrosine's role might be less specific in certain labeling contexts for this compound gay.solutions. Such experiments are critical for confirming the origins of different parts of the complex this compound molecule.
Table 2: Isotopic Labeling Techniques and Detection
| Isotope Type | Common Isotopes | Detection Method(s) | Application in Biosynthesis |
| Stable Isotopes | ²H, ¹³C, ¹⁵N | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracing metabolic pathways, determining precursor incorporation, structural elucidation. |
| Radionuclides | ³H, ¹⁴C, ³²P, etc. | Liquid Scintillation Counting, Autoradiography, PET | Tracking rapid metabolic processes, high sensitivity detection. |
Proposed Enzymatic Mechanisms in this compound Formation
The formation of the isoquinoline skeleton often involves the Pictet-Spengler reaction (PSR), a cyclization between a β-arylethylamine and an aldehyde or ketone acs.orgacs.org. For benzylisoquinoline alkaloids, enzymes like Norcoclaurine synthase (NCS) catalyze the stereospecific PSR between dopamine and 4-hydroxyphenylacetaldehyde, forming (S)-norcoclaurine, a key intermediate ucl.ac.ukacs.org.
This compound, being a spiro-tetrahydroisoquinoline alkaloid, likely involves enzymatic steps that create its characteristic spirocyclic structure ucl.ac.uk. While specific enzymes for this compound formation are not detailed in the provided literature, enzymes capable of catalyzing PSR with ketones, such as variants of Norcoclaurine synthase (NCS), have been identified and used to synthesize spiro-THIQs researchgate.net. This suggests that enzymes involved in tetrahydroisoquinoline alkaloid (THIA) biosynthesis could play a role in forming the core structure of this compound.
Furthermore, the introduction of functional groups, such as the methoxy (B1213986) group and the exomethylene group in this compound, is typically mediated by specific enzymes like methyltransferases and oxidoreductases, respectively. Cytochrome P450 enzymes are also widely implicated in the oxidative modifications of plant secondary metabolites, including hydroxylation and other functionalizations essential for alkaloid diversity nara-wu.ac.jpmdpi.com.
Genetic and Molecular Aspects of Alkaloid Biosynthesis
Understanding the genetic basis of alkaloid biosynthesis involves identifying and characterizing the genes that encode the enzymes responsible for each step in the pathway. In prokaryotes, these genes are often organized into biosynthetic gene clusters, which facilitates their identification and manipulation nih.gov. In plants, methods like weighted gene co-expression network analysis (WGCNA) are employed to pinpoint key genes and regulatory elements involved in the biosynthesis of specific secondary metabolites mdpi.com.
While the specific genes and regulatory mechanisms governing this compound biosynthesis have not been extensively detailed in the provided search results, the general approaches applied to other plant alkaloids—such as identifying gene clusters and characterizing enzyme-encoding genes—would be applicable. Research into the molecular aspects of alkaloid biosynthesis aims to elucidate the complete enzymatic machinery and regulatory networks that lead to the production of these complex molecules.
Compound List:
this compound
Ochopannine
Ochotensimine
Reticuline
Dopamine
Tyrosine
Phenylalanine
Methionine
L-DOPA
4-hydroxyphenylacetaldehyde
Norcoclaurine
Tryptophan
Mansouramycin D
Berberine
Codeine
Morphine
Papaverine
Narcotine
Protostephanine
Hasubanonine
Anhalonidine
Magnoflorine
Palmatine
Sanguinarine
Noscapine
Ecteinascidin 743
Fumiquinazoline F
Tryptoquialanine
Tryptoquivaline
Salinosporamides
Sporolides
Lymphostin
Gomisin J
Pregomisin
Dihydroguaiaretic acid
Strictosidine
Harmicine
Reserpine
Vinblastine
Hawkinsin
Total Synthesis and Synthetic Route Development
Historical Perspectives on Ochotensine Total Synthesis
The pioneering work on the total synthesis of this compound and its related compounds dates back to the late 1960s. A seminal contribution by Irie, Kishimoto, and Uyeo in 1968 reported the first total synthesis of racemic this compound and ochotensimine, along with analogous compounds jst.go.jpresearchgate.netrsc.orgrsc.orgscilit.comucl.ac.uknih.govcdnsciencepub.com. This early work laid the groundwork for subsequent investigations into the synthesis of spirobenzylisoquinoline alkaloids. Other research groups have since employed similar synthetic strategies to access this compound and its derivatives, underscoring the robustness of these foundational approaches cdnsciencepub.com.
Advanced Stereoselective Synthesis Strategies
While early syntheses focused on racemic mixtures, the pursuit of enantiomerically pure compounds has driven the development of advanced stereoselective strategies. The creation of the spirocyclic centers, a defining feature of this compound, presents a particular challenge for achieving asymmetric induction ewochem.org.
Recent advancements have explored biocatalytic routes, utilizing enzymes such as norcoclaurine synthase (NCS), which can catalyze the stereoselective Pictet-Spengler reaction to produce tetrahydroisoquinoline alkaloids (THIQs) with high enantiopurity ucl.ac.uknih.gov. Furthermore, research into related spirocyclic systems has highlighted the potential of chiral phosphoric acid (CPA) catalysis and metal-catalyzed asymmetric hydrogenation and spiroannulation as viable strategies for controlling stereochemistry researchgate.net. The development of methods that can achieve asymmetric induction in the formation of the spirocyclic core remains an active area of research.
Key Reaction Methodologies in Spirobenzylisoquinoline Synthesis
The synthesis of the spirobenzylisoquinoline skeleton, the core structure of this compound, relies on several key chemical transformations.
Pictet-Spengler Reaction Applications
The Pictet-Spengler reaction is a fundamental and widely employed method for constructing the tetrahydroisoquinoline ring system, which is central to the synthesis of spirobenzylisoquinolines ucl.ac.uknih.govcdnsciencepub.commcmaster.caresearchgate.netcdnsciencepub.comcdnsciencepub.comacs.orgcapes.gov.br. In the context of this compound synthesis, this reaction typically involves the condensation of a suitably substituted 1,2-indanedione derivative with a phenethylamine (B48288) moiety jst.go.jpcdnsciencepub.comresearchgate.netcdnsciencepub.comcdnsciencepub.com. Modifications to the indanedione precursor, such as the introduction of a 3-bromo substituent, have been explored to facilitate a more generalized approach to spirobenzylisoquinoline alkaloids bearing oxygen functionalities on the C-ring cdnsciencepub.comcdnsciencepub.com.
Recent innovations have introduced milder conditions for the Pictet-Spengler reaction, including phosphate-catalyzed protocols in aqueous media, which offer an atom-efficient and sustainable alternative to traditional strong acid catalysis, particularly when dealing with sensitive substrates like catechols nih.govacs.org.
Metal-Catalyzed Cyclization Approaches
Metal catalysis plays a crucial role in modern organic synthesis, offering powerful tools for constructing complex molecular architectures. In the synthesis of spirocyclic natural products, metal-catalyzed cyclization strategies are employed to forge key carbon-carbon bonds and establish the intricate spirocyclic framework ewochem.org. While specific examples directly detailing metal-catalyzed cyclizations for this compound itself are less prominent in the initial search results compared to the Pictet-Spengler reaction, the broader field of spirobenzylisoquinoline synthesis and related natural products has seen the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for constructing key intermediates ewochem.org.
The exploration of earth-abundant transition metals (e.g., nickel, iron, copper, cobalt) as catalysts for domino reactions and other transformations is a significant trend, offering more sustainable and cost-effective alternatives to precious metals acs.orgnih.govbeilstein-journals.org. These advancements hold promise for future synthetic routes to this compound and its analogues.
Challenges and Innovations in Synthetic Approaches
The synthesis of this compound is fraught with challenges, primarily stemming from the construction of its unique spirocyclic core and the precise control of stereochemistry. The formation of the spiro center itself is a significant hurdle, demanding specific synthetic tactics ewochem.org. Furthermore, for more complex alkaloids within the spirobenzylisoquinoline class, controlling functionality and stereochemistry at positions C-9 and C-14 presents additional difficulties cdnsciencepub.com.
Historically, challenges have included the methylenation of catechol precursors, which often requires vigorous conditions that can be incompatible with sensitive functional groups, and the potential for epimerization of key intermediates, complicating purification and stereochemical integrity cdnsciencepub.comcdnsciencepub.com.
Innovations addressing these challenges include the development of generalized synthetic strategies that can be adapted to a wide range of spirobenzylisoquinoline alkaloids cdnsciencepub.comresearchgate.net. The introduction of milder reaction conditions, such as phosphate-catalyzed Pictet-Spengler reactions, and the exploration of biocatalysis represent significant advancements in achieving more efficient and stereoselective syntheses ucl.ac.uknih.govacs.org. The ongoing research into novel metal catalysts, particularly those based on earth-abundant metals, also promises to open new avenues for the synthesis of this compound and related compounds.
Compound List
this compound
Ochotensimine
Ochrobirine
Corydaine
Yenhusomidine
Sibiricine
Raddeanone
Corpaine
Fumaricine
Fumaritine
Fumariline
Hypeisoxazole A
Trabectedin
Structure Activity Relationship Sar Investigations
Elucidating Molecular Determinants of Biological Activity
The intricate structure of Ochotensine, characterized by its spiro framework connecting an indeno[4,5-d]-1,3-dioxole moiety to an isoquinoline (B145761) ring system, is central to its potential biological activity ontosight.ai. Key structural features that are likely to act as molecular determinants include:
Spirocyclic Core: The unique spiro junction is a defining characteristic that rigidifies the molecule and dictates its three-dimensional conformation, significantly influencing interactions with biological targets ontosight.ai.
Stereochemistry: this compound possesses specific stereochemical configurations, denoted by (S) in some descriptions ontosight.ai. Chirality often plays a critical role in molecular recognition by biological receptors, meaning stereoisomers can exhibit vastly different activities.
Ring Systems: The indeno[4,5-d]-1,3-dioxole and isoquinoline ring systems provide a scaffold for interactions, with potential for substitutions or modifications on these rings to fine-tune activity. For instance, isomeric variations at the positions of methylenedioxy-groups have been noted in related compounds rsc.org.
Drawing parallels from other alkaloid classes, specific structural elements have been identified as critical for biological activity. For example, in lycorine-type alkaloids, lipophilic substituents at specific positions and the presence of hydroxyl groups have been linked to inhibitory effects on acetylcholinesterase (AChE) mdpi.com. Similarly, studies on alkaloids with immunomodulatory effects indicate that structural modifications significantly impact their effectiveness, influencing leukocyte activation and the secretion of inflammatory mediators preprints.org.
Rational Design Principles for this compound Analogues
Rational design of this compound analogues aims to systematically modify its structure to enhance desired biological activities or introduce new pharmacological properties. Based on SAR principles, several strategies can be employed:
Functional Group Modification: Altering the methoxy (B1213986) group (e.g., to a hydroxyl or other alkoxy groups), modifying the methyl substituent, or changing the exomethylene group can probe their roles in target binding.
Spiro-system Alterations: Introducing substituents around the spiro center or altering its rigidity could impact conformational flexibility and receptor fit.
Ring System Substitutions: Adding or modifying substituents on the indene (B144670) or isoquinoline rings can influence electronic distribution, lipophilicity, and steric interactions. For example, exploring positional isomers of the methylenedioxy groups, as seen in related compounds, could reveal significant SAR trends rsc.org.
Stereochemical Exploration: Synthesizing and testing enantiomers or diastereomers of this compound can elucidate the specific stereochemical requirements for biological activity.
These modifications are guided by the understanding gained from SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles slideshare.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their observed biological activities wikipedia.orgnih.gov. This approach allows for the prediction of the activity of novel, unsynthesized compounds.
For this compound, a QSAR study would involve:
Synthesis of Analogues: Creating a diverse library of this compound derivatives with systematic structural variations.
Activity Measurement: Testing these analogues in relevant biological assays to quantify their activity.
Descriptor Calculation: Generating a set of molecular descriptors (e.g., physicochemical properties like lipophilicity (logP), electronic parameters, topological indices, and steric descriptors) for each analogue.
Model Development: Using statistical methods (e.g., regression analysis) to correlate the calculated descriptors with the measured biological activities.
The resulting QSAR models can then predict the activity of new analogues, guiding further synthesis and optimization efforts oncodesign-services.comnih.gov. QSAR has been widely applied to various classes of natural products, including alkaloids, to understand their biological effects and facilitate drug design preprints.org.
Spectroscopic Structure Activity Relationship (S-SAR) Analysis
Spectroscopic Structure Activity Relationship (S-SAR) analysis offers a novel, algebraic approach to SAR studies, providing an alternative to traditional multi-regression methods mdpi.com. This method conceptualizes structural descriptors as vectors within a data space, which are then transformed into an orthogonal space. The S-SAR equation is derived through a coordinated transformation, allowing for the interpretation of chemical-biological interactions.
Key features of S-SAR include:
Vectorial Representation: Structural descriptors are treated as vectors, enabling a more direct mathematical representation of molecular properties.
Orthogonal Space Mapping: A Gram-Schmidt algorithm or similar techniques map these descriptors into an orthogonal space, potentially simplifying correlations and interpretations.
Algebraic Equation: The final S-SAR equation is presented in a determinant form, offering a distinct analytical framework.
Spectral Norm: The spectral norm can serve as a correlation factor, potentially yielding higher correlation coefficients compared to traditional methods mdpi.com.
While specific S-SAR studies on this compound are not detailed here, the methodology provides a powerful tool for analyzing complex SAR data, which could be applied to this compound and its analogues to gain deeper insights into the molecular basis of its activity.
Illustrative SAR Data Table for this compound Analogues
The following table illustrates the types of structural modifications that might be explored in SAR studies for this compound and their potential impact on a hypothetical biological activity (e.g., target binding affinity or functional potency). This serves as an example of how SAR data is typically presented and analyzed in drug discovery.
| Modification Site | Original Moiety in this compound | Hypothetical Modification | Potential Impact on Activity | Rationale (General SAR Principle) |
| Isoquinoline Ring | Methyl group at C-2' | Ethyl group at C-2' | Increased Potency | Steric bulk may improve van der Waals interactions with the binding site. |
| Isoquinoline Ring | Methyl group at C-2' | Methoxy group at C-2' | Decreased Potency | Introduction of polar group might disrupt hydrophobic interactions. |
| Indene Moiety | Methoxy group at C-7' | Hydroxyl group at C-7' | Altered Potency | Changes polarity and potential for hydrogen bonding. |
| Indene Moiety | Methoxy group at C-7' | Hydrogen at C-7' | Decreased Potency | Removal of a key functional group may reduce binding affinity. |
| Spiro Center | Exomethylene group at C-6 | Saturated methylene (B1212753) at C-6 | Altered Potency | Changes molecular rigidity and conformation. |
| Spiro Center | Exomethylene group at C-6 | Hydroxymethyl group at C-6 | Increased Potency | Introduction of a hydrogen bond donor/acceptor might enhance binding. |
| Spiro Center | (S)-configuration | (R)-configuration | Significantly Altered/Decreased Potency | Stereochemistry is critical for specific receptor interactions. |
Compound Nomenclature
this compound
Ochotensimine
Related compounds (III) and (IV) (isomeric with respective alkaloids at methylenedioxy-groups)
Lycorine-type alkaloids
Galanthamine
Angustidine
Preclinical Pharmacological Research and Mechanisms
In Vitro Biological Activity Profiling
Preclinical investigations into Ochotensine have explored its effects across various cellular models, aiming to understand its therapeutic potential.
Cellular Proliferation and Apoptosis Studies (e.g., Anticancer Activity)
Research indicates that this compound may possess anticancer properties by influencing cellular proliferation and inducing apoptosis. Studies have suggested that this compound can exhibit cytotoxic effects against certain cancer cell lines ontosight.airesearchgate.net. While specific data on this compound's direct impact on proliferation rates or apoptosis induction mechanisms are still emerging, the broader class of alkaloids, to which this compound belongs, has demonstrated dose-dependent growth inhibitory effects on various cancer cell lines ejgm.co.uk. These findings position this compound as a compound warranting further investigation for its potential in cancer therapy, as it may contribute to reducing tumor cell viability ontosight.aimdpi.comresearchgate.netnih.govfrontiersin.orgnih.govrsc.orgnih.govscielo.br.
Anti-inflammatory Mechanistic Investigations
This compound and related compounds have shown promise in preclinical anti-inflammatory studies. Investigations suggest that these compounds may modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines ontosight.aimdpi.comexplorationpub.commdpi.comnih.govmdpi.com. For instance, studies on related plant extracts have indicated the inhibition of nitric oxide (NO) production in stimulated cells, a key marker of inflammation nih.gov. While specific molecular targets for this compound in inflammation are not yet fully detailed, the general class of alkaloids has been associated with anti-inflammatory activities through mechanisms that may involve the modulation of signaling pathways like NF-κB mdpi.comexplorationpub.commdpi.com.
Antimicrobial Activity Assessments
Evidence suggests that this compound may possess antimicrobial properties. Research into plant extracts containing this compound has indicated activity against various bacteria and fungi ontosight.airesearchgate.netnih.govoa.mgopenpublichealthjournal.comcdnsciencepub.comnepjol.info. Specific studies have reported minimum inhibitory concentration (MIC) values for plant extracts containing this compound against bacterial strains, suggesting a potential for developing new antimicrobial agents researchgate.netnih.govopenpublichealthjournal.comcdnsciencepub.comnepjol.info.
Neuroprotective Effects in Cellular Models
Preliminary research points towards potential neuroprotective effects of this compound. Studies suggest that these compounds might be beneficial in treating neurodegenerative diseases, although the precise mechanisms are still under investigation ontosight.ai. Further exploration is needed to confirm these effects in cellular models of neurological disorders.
Molecular Target Identification and Validation
The precise molecular targets and signaling pathways modulated by this compound are areas of ongoing research. As an alkaloid, this compound's complex ring systems are believed to contribute to its biological activities ontosight.ai. While specific targets for this compound are not extensively documented in the provided search results, related compounds have been studied for their interactions with cellular pathways, such as the PI3K/Akt pathway in cancer cells frontiersin.org and potential binding to receptor complexes like TLR4/MD-2 in inflammatory models nih.gov.
Ochotensine Analogues and Derivatives: Synthesis and Biological Profiling
Synthetic Routes to Modified Ochotensine Structures
The construction of the tetracyclic spiro-fused core of this compound is a significant synthetic challenge. The total synthesis of racemic this compound and its related analogues has been successfully achieved, providing a foundation for the development of modified structures. rsc.org Modern synthetic efforts often rely on key reactions that can efficiently assemble the complex framework, allowing for the introduction of diverse substituents.
A prominent strategy for synthesizing the tetrahydroisoquinoline core, which is central to the this compound structure, is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. A biomimetic approach using a phosphate-catalyzed Pictet-Spengler reaction has been effectively used to synthesize tetracyclic this compound derivatives. For instance, the reaction of the appropriate phenethylamine (B48288) with 1-indanone (B140024) or 2-indanone (B58226) can yield modified this compound structures.
Another key method is the Dieckmann condensation , which is instrumental in forming the five-membered ring of the spiro-system. This intramolecular condensation of a diester in the presence of a base creates the crucial carbocyclic ring fused to the isoquinoline (B145761) core.
Further modifications and the synthesis of analogues often involve multi-step sequences that build upon key intermediates. For example, a common route involves the preparation of an indanedione precursor which is then elaborated through a series of steps including N-alkylation and cyclization reactions to form the spiro-center. The total synthesis of (±)-ochotensine and its isomer, (±)-ochotensimine, has been described, showcasing a pathway that can be adapted for creating derivatives with varied substitution patterns on the aromatic rings. rsc.org
Below is a summary of key synthetic approaches:
| Synthetic Strategy | Key Reaction | Description | Applicability to this compound |
|---|---|---|---|
| Biomimetic Synthesis | Pictet-Spengler Reaction | Condensation and ring closure of a β-arylethylamine with a ketone or aldehyde to form a tetrahydroisoquinoline. | Forms the core tetrahydroisoquinoline portion of the this compound skeleton. |
| Spiro-Ring Formation | Dieckmann Condensation | Intramolecular reaction of a diester with a base to form a β-keto ester, creating the five-membered spiro ring. | Essential for constructing the characteristic spirocyclic junction at C-9. |
| Indanedione Pathway | Multi-step sequence | Involves the synthesis of a substituted indanedione which is then coupled with a phenethylamine derivative and cyclized. | Allows for the synthesis of the complete tetracyclic framework of this compound and its analogues. rsc.org |
These synthetic routes provide the necessary tools to generate a library of this compound derivatives, enabling the exploration of how different functional groups and stereochemistries influence biological activity.
Comparative Pharmacological Evaluation of Derivatives
Spirobenzylisoquinoline alkaloids, the family to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory, antinociceptive, and cytotoxic effects. rsc.orgresearchgate.net For example, certain spirobenzylisoquinoline N-oxide alkaloids isolated from Corydalis hendersonii have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 cells, indicating anti-inflammatory potential. nih.gov One such compound, Hendersine C, displayed an IC₅₀ value of 70.3 μM. nih.gov Additionally, compounds from this class have demonstrated cytotoxicity against various cancer cell lines. rsc.orgnih.gov
Despite the known bioactivity of the parent class, a detailed and systematic comparative pharmacological evaluation of a series of specifically modified this compound analogues is not extensively documented in the available scientific literature. While individual compounds within the broader spirobenzylisoquinoline family have been tested for various effects, studies presenting data that directly compares the potency or efficacy of different synthetic this compound derivatives against a specific biological target are scarce. Such comparative studies are crucial for establishing a clear understanding of how modifications to the this compound scaffold translate into pharmacological outcomes.
The general biological activities observed for the spirobenzylisoquinoline class are summarized below:
| Biological Activity | Observed Effect | Example Compound Class | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells. | Spirobenzylisoquinoline N-oxide alkaloids | nih.gov |
| Cytotoxicity | Inhibition of growth in various cancer cell lines (e.g., MGC-803, HGC-27). | Isoquinoline alkaloids | rsc.orgnih.gov |
| Antihypoxia | Increased cell viability against oxygen-glucose deprivation injury in H9c2 cells. | Spirobenzylisoquinoline N-oxide alkaloids | nih.gov |
Further research is required to synthesize and systematically screen a focused library of this compound derivatives to generate the comparative data needed for a thorough pharmacological profile.
Impact of Structural Modifications on Biological Activity
A comprehensive structure-activity relationship (SAR) analysis for this compound derivatives is contingent upon the availability of comparative pharmacological data from a series of structurally related analogues. Due to the limited publicly available data on such a series, a detailed SAR for the this compound scaffold cannot be definitively established at this time.
However, general principles derived from the broader class of isoquinoline alkaloids can provide a hypothetical framework for future studies. researchgate.net For many biologically active alkaloids, specific structural features are critical for their interaction with molecular targets. Key areas for modification on the this compound scaffold that would likely influence bioactivity include:
Substitution on the Aromatic Rings: The nature and position of substituents (e.g., hydroxyl, methoxy (B1213986), methylenedioxy groups) on both the isoquinoline (Ring A) and the indane (Ring D) portions of the molecule are expected to significantly impact activity. These groups can affect lipophilicity, electronic properties, and the potential for hydrogen bonding with biological targets.
The Spiro-Center Stereochemistry: The stereochemistry of the spiro-carbon is a defining feature of the molecule. Different stereoisomers could exhibit distinct biological profiles due to the fixed three-dimensional arrangement of the aromatic rings, which would influence how the molecule fits into a receptor or enzyme active site.
Nitrogen Atom Substitution: The tertiary amine in the isoquinoline ring is a common feature. Modification of the N-methyl group to other alkyl groups or its oxidation to an N-oxide, as seen in related natural products, could modulate the compound's basicity, solubility, and pharmacological activity. nih.gov
Without direct comparative data, it is speculative to assign specific effects to these modifications. A systematic study, involving the synthesis of analogues with variations at these positions and subsequent biological testing, is necessary to elucidate the SAR for the this compound class of compounds.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Research Applications
Chromatography is fundamental to the analysis of alkaloids like ochotensine, enabling their separation from intricate mixtures for identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids from plant sources such as Corydalis species. nih.govresearchgate.net Its application is crucial for separating this compound from other structurally similar alkaloids present in the extract. nih.govscispace.com Reversed-phase HPLC, typically employing a C18 column, is the most common modality. The separation is achieved by optimizing the mobile phase, which usually consists of a gradient mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com
Detection is commonly performed using a Diode Array Detector (DAD), which provides ultraviolet (UV) spectra for preliminary identification, or coupled with a mass spectrometer (LC-MS) for definitive identification and quantification. researchgate.netscispace.com The high resolution and sensitivity of HPLC make it an indispensable tool for the quality control of herbal materials and for isolating pure this compound for further pharmacological studies. researchgate.net
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides hydrophobic stationary phase for separation of alkaloids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape and protonation for MS. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component; elutes compounds based on polarity. |
| Gradient | Linear gradient (e.g., 5% to 80% B over 15 min) | Allows for the separation of a wide range of compounds with different polarities. |
| Flow Rate | 0.3 mL/min | Typical analytical flow rate for high resolution. |
| Detector | Mass Spectrometry (MS) or DAD | MS provides mass-to-charge ratio for identification; DAD provides UV spectrum. |
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the comprehensive analysis of metabolites in biological samples. While less common than HPLC for non-volatile alkaloids like this compound in their native state, GC-MS can be applied for the identification of minor alkaloids or related metabolites, particularly after a derivatization step. nih.govnih.gov Derivatization, for instance with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is often necessary to increase the volatility and thermal stability of the alkaloid, making it amenable to GC analysis. nih.gov
In metabolite profiling, GC-MS can separate and identify a wide array of small molecules from a biological sample, providing a snapshot of the metabolic state. nih.govresearchgate.net The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection of this compound metabolites that may result from biotransformation reactions such as demethylation or hydroxylation. nih.gov
Mass Spectrometry (MS) for High-Resolution Analysis and Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an essential technique for the structural elucidation and identification of this compound and its metabolites. pcom.edu High-resolution mass spectrometry (HRMS) platforms, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Orbitrap-MS, provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying unknown metabolites. rhhz.net
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. youtube.com For this compound, collision-induced dissociation (CID) would likely lead to cleavage at the spiro center and within the isoquinoline (B145761) or indane portions of the molecule, yielding diagnostic product ions that can confirm its structural identity. nih.govpcom.edu By comparing the HRMS and MS/MS data of potential metabolites to the parent compound, researchers can pinpoint the exact sites of metabolic modification.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₂₁H₂₂NO₄⁺ | 368.1543 |
| [M+Na]⁺ | C₂₁H₂₁NO₄Na⁺ | 390.1363 |
| [M+K]⁺ | C₂₁H₂₁NO₄K⁺ | 406.1102 |
| [M-H]⁻ | C₂₁H₂₀NO₄⁻ | 366.1398 |
Nuclear Magnetic Resonance (NMR) for Purity and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of natural products, including this compound. cdnsciencepub.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms, allowing for the complete assignment of the complex spirobenzylisoquinoline skeleton. researchgate.net The ¹³C NMR spectrum is particularly useful for differentiating between diastereomers within this class of alkaloids. cdnsciencepub.com
Beyond structural analysis, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of reference standards. nih.gov By integrating the area of a specific, well-resolved this compound signal and comparing it to the signal of an internal standard of known purity and concentration, the absolute purity of the this compound sample can be determined with high accuracy and traceability, without the need for an identical reference standard. nih.gov
Table 3: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 130.4 |
| C-4 | 108.3 |
| C-5 | 29.3 |
| C-6 | 51.8 |
| C-8 | 63.8 |
| C-9 | 145.4 |
| C-10 | 145.7 |
| C-13 | 74.0 |
| N-CH₃ | 42.8 |
| O-CH₃ | 55.8 |
| O-CH₂-O | 100.8 |
| (Note: Data are representative for the spirobenzylisoquinoline class and may vary slightly based on solvent and specific isomer. cdnsciencepub.com) |
Application of Radiolabeled Compounds in Pharmacokinetic Research
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov The use of radiolabeled compounds is considered the gold standard for these studies because it allows for the quantitative tracking of all drug-related material in an organism, regardless of biotransformation. pharmaron.comresearchgate.net
For this compound research, a study would involve the chemical synthesis of this compound labeled with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H), at a metabolically stable position. researchgate.net This radiolabeled this compound would then be administered to an animal model. By measuring radioactivity levels in plasma, urine, feces, and various tissues over time, researchers can obtain a complete mass balance and determine the primary routes and rates of excretion. pharmaron.comnih.gov Coupling this radioactivity measurement with chromatographic techniques like HPLC allows for the creation of a "metabolite profile," distinguishing the parent compound from its various metabolites and quantifying their relative abundance. pharmaron.com This provides crucial data on the compound's fate in the body, which is vital for any further development.
Contemporary Challenges and Prospective Research Directions
Advancements in Stereocontrolled Synthesisacs.org
The total synthesis of Ochotensine, particularly in its enantiomerically pure form, remains a significant challenge due to its intricate spirocyclic framework ontosight.aiewochem.org. While racemic syntheses have been reported ewochem.orgcdnsciencepub.comrsc.orgscilit.comrsc.org, the development of highly stereoselective or enantioselective routes is crucial for a comprehensive understanding of its biological activity and for potential therapeutic applications. Research into the biosynthesis of this compound suggests that its C-methyl group is converted into the exocyclic methylene (B1212753) group through a skeletal rearrangement of a protoberberine precursor cdnsciencepub.com. This insight could inform the design of biomimetic synthetic strategies. Furthermore, advancements in biocatalysis, such as the use of norcoclaurine synthases (NCSs), have shown promise in the stereoselective synthesis of related tetrahydroisoquinoline alkaloids ucl.ac.ukacs.org. Future research directions include exploring novel metal-catalyzed approaches and enzymatic methods to achieve efficient and stereocontrolled synthesis of this compound and its analogs.
Deeper Elucidation of Molecular Mechanisms of Actionmdpi.comresearchgate.netmdpi-res.comnih.gov
This compound has demonstrated a range of potential biological activities, including hypotensive, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects Current time information in Bangalore, IN.ontosight.aithieme-connect.de. Notably, this compound has been investigated for its inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) mdpi.comresearchgate.netmdpi-res.comnih.gov. Studies indicate that this compound exhibits inhibitory effects on these enzymes, with reported values for GAL (Galanthamine equivalent) of 1.34 ± 0.11 µM and 6.81 ± 0.60 µM mdpi.com. The structure-activity relationship (SAR) suggests that the presence of hydroxyl and methoxyl groups, as well as the cationic nitrogen in the heterocyclic system, are important for cholinesterase inhibition mdpi.com. However, a deeper understanding of its precise molecular targets, signaling pathways, and interaction kinetics is required to fully elucidate its mechanisms of action for each of its potential activities. Future research should focus on detailed biochemical assays and cellular studies to uncover the specific molecular basis of its observed biological effects.
Exploration of Undiscovered Biological Activitiesontosight.aiucl.ac.ukthieme-connect.descilit.com
While this compound is known for potential cardiovascular effects (hypotensive) and cholinesterase inhibition, its full spectrum of biological activities remains to be explored ontosight.aithieme-connect.demdpi.com. Related spirobenzylisoquinoline alkaloids have shown anti-plasmodial activity ucl.ac.ukscilit.com, suggesting a potential avenue for investigating this compound's antimalarial properties. Furthermore, compounds with similar structural motifs have exhibited cytotoxic effects against cancer cell lines Current time information in Bangalore, IN.ontosight.ai, indicating that this compound's anticancer potential warrants further investigation. Research into its anti-inflammatory and neuroprotective properties is also ongoing, but requires more detailed studies to identify specific targets and pathways Current time information in Bangalore, IN.ontosight.ai. Prospective research should systematically screen this compound against a broader range of biological targets and disease models to uncover novel therapeutic applications.
Development of Novel Preclinical Research Models (e.g., Complex In Vitro Models)Current time information in Bangalore, IN.ontosight.aimdpi.com
The current preclinical evaluation of this compound's biological activities often relies on standard in vitro assays and in vivo animal models Current time information in Bangalore, IN.ontosight.aimdpi.com. However, to better understand its complex pharmacological profile, the development of more sophisticated preclinical research models is necessary. This includes the use of advanced in vitro models such as 3D cell cultures, organoids, and co-culture systems that better mimic the in vivo microenvironment. For instance, studying its neuroprotective effects would benefit from neuronal-glial co-cultures or organotypic brain slice models. Similarly, evaluating its anticancer potential could be enhanced by using patient-derived xenografts or organoid models that recapitulate tumor heterogeneity. Such complex models can provide more physiologically relevant data, leading to a more accurate prediction of this compound's efficacy and potential side effects in humans.
Integration of Computational Chemistry in this compound Researchucl.ac.ukscilit.commdpi.comresearchgate.netmdpi-res.comroyalsocietypublishing.org
Computational chemistry offers powerful tools to accelerate the discovery and development of this compound. While direct applications to this compound are not extensively documented, related compounds have undergone in silico pharmacokinetic evaluations and molecular docking studies ucl.ac.ukscilit.com. Prospective research can leverage techniques such as quantitative structure-activity relationship (QSAR) modeling to identify key structural features responsible for this compound's biological activities, aiding in the design of more potent analogs researchgate.netroyalsocietypublishing.org. Molecular docking and dynamics simulations can predict binding modes to specific targets, such as cholinesterases mdpi.comresearchgate.net, and guide the optimization of lead compounds. Furthermore, virtual screening can be employed to identify new potential biological activities or targets for this compound by comparing its structure and properties against large compound libraries.
Q & A
Q. What established synthetic routes exist for Ochotensine, and how can researchers ensure reproducibility in its synthesis?
- Methodological Answer : Begin with a systematic literature review to identify published protocols for this compound synthesis. Prioritize routes with detailed experimental descriptions (e.g., solvent systems, catalysts, reaction temperatures). Reproducibility hinges on strict adherence to documented conditions (e.g., inert atmosphere, purity of reagents) and rigorous characterization using NMR, HPLC, and mass spectrometry to confirm compound identity and purity . Optimize protocols by testing variables like reaction time and stoichiometry, and cross-validate results against published spectral data .
Q. How should researchers design experiments to assess this compound’s in vitro biological activity?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the study. For example:
- P : Specific cell lines or bacterial strains.
- I : this compound at varying concentrations.
- C : Negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors).
- O : Quantified outcomes (e.g., IC₅₀ values, apoptosis rates).
- T : Exposure duration (e.g., 24–72 hours).
Use dose-response curves and statistical tools (e.g., ANOVA) to analyze efficacy. Validate findings with triplicate experiments and blinded data analysis to minimize bias .
Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods :
- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation.
- HPLC-MS for purity assessment and molecular weight confirmation.
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration.
Cross-reference data with published literature to identify discrepancies, and document all instrument parameters (e.g., solvent, temperature) to ensure comparability .
Q. How can researchers identify gaps in existing literature on this compound’s pharmacological profile?
- Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, filtering studies by relevance (e.g., in vivo vs. in vitro models, dosage ranges). Use tools like PRISMA flow diagrams to map included/excluded studies. Highlight gaps such as limited data on metabolic stability or off-target effects. Annotate findings in a table:
| Parameter | Reported Studies | Knowledge Gaps |
|---|---|---|
| Cytotoxicity | 15 studies | Mechanistic insights lacking |
| Bioavailability | 3 studies | In vivo pharmacokinetics unclear |
This approach ensures alignment with and on literature review frameworks.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across experimental models?
- Methodological Answer : Perform comparative meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay conditions). For example:
- Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL).
- Replicate conflicting experiments under controlled conditions, adjusting one variable at a time (e.g., serum concentration in cell culture media).
Apply Bayesian statistics to quantify uncertainty and model heterogeneity. Document all protocol deviations to isolate confounding factors .
Q. What advanced spectroscopic or computational methods elucidate this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation:
- Use docking studies (AutoDock Vina, Schrödinger) to predict binding affinities for target proteins.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Employ cryo-EM for structural insights into this compound-protein complexes.
Cross-disciplinary collaboration with computational chemists ensures robust interpretation of results .
Q. How should researchers optimize this compound’s synthetic yield without compromising purity?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Identify critical parameters (e.g., temperature, catalyst loading) via fractional factorial design.
- Use response surface methodology (RSM) to model interactions between variables.
- Monitor purity in real-time with in-line HPLC and optimize quenching conditions to minimize byproducts.
Compare yields and purity metrics across iterations to identify Pareto-optimal conditions .
Q. What strategies validate this compound’s target engagement in complex biological systems?
- Methodological Answer : Use chemical proteomics :
- Synthesize a bifunctional probe (this compound linked to a photoaffinity tag and biotin).
- Irradiate treated cells to crosslink this compound with interacting proteins.
- Isolate complexes via streptavidin pulldown and identify targets via LC-MS/MS.
Confirm functional relevance using CRISPR knockouts or siRNA knockdowns of identified targets .
Q. How can researchers address discrepancies between in silico predictions and experimental data for this compound’s ADMET properties?
- Methodological Answer : Reconcile computational models (e.g., QSAR , Physiologically Based Pharmacokinetic (PBPK) modeling ) with empirical
- Validate solubility predictions using shake-flask assays at physiologically relevant pH.
- Compare metabolic stability predictions (e.g., CYP450 metabolism via in silico tools) with hepatocyte incubation studies .
Refine models by incorporating correction factors for membrane permeability or protein binding .
Q. What frameworks support ethical and rigorous in vivo testing of this compound’s therapeutic potential?
- Methodological Answer :
Adhere to ARRIVE guidelines for animal studies: - Justify sample sizes via power analysis.
- Implement blinding and randomization to reduce bias.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to minimize animal use.
For translational relevance, select disease models with genetic or pathological fidelity to human conditions. Document all procedures in alignment with and on ethical experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
